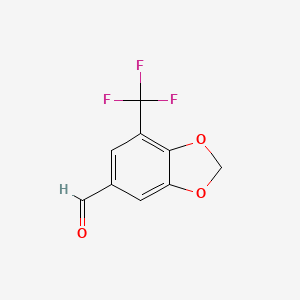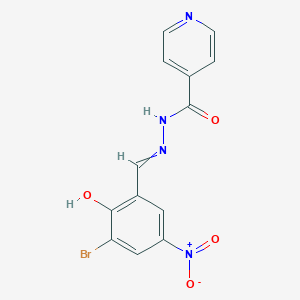
(E)-N'-(3-bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide is a chemical compound with the molecular formula C13H9BrN4O4 and a molecular weight of 365.14 g/mol . This compound is known for its unique structure, which includes a bromine atom, a hydroxyl group, and a nitro group attached to a benzylidene moiety, linked to isonicotinohydrazide. It is often used in early discovery research due to its rare and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide typically involves the condensation reaction between 3-bromo-2-hydroxy-5-nitrobenzaldehyde and isonicotinohydrazide . The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, after which the product is isolated by filtration and purified by recrystallization from ethanol .
Industrial Production Methods
While specific industrial production methods for N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to increase yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of azide or thiol derivatives.
Scientific Research Applications
N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways due to its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The hydroxyl and bromine groups can also participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-(5-Bromo-2-methoxybenzylidene)isonicotinohydrazide
- 5-Bromo-2-hydroxy-N’-(3-nitrobenzylidene)benzohydrazide
- 2-Bromo-N’-(3-nitrobenzylidene)benzohydrazide
Uniqueness
N’-(3-Bromo-2-hydroxy-5-nitrobenzylidene)isonicotinohydrazide is unique due to the presence of both a nitro group and a hydroxyl group on the benzylidene moiety, which can significantly influence its reactivity and biological activity.
Properties
Molecular Formula |
C13H9BrN4O4 |
|---|---|
Molecular Weight |
365.14 g/mol |
IUPAC Name |
N-[(3-bromo-2-hydroxy-5-nitrophenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C13H9BrN4O4/c14-11-6-10(18(21)22)5-9(12(11)19)7-16-17-13(20)8-1-3-15-4-2-8/h1-7,19H,(H,17,20) |
InChI Key |
UXYCSDBHKSRQDL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC=C1C(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


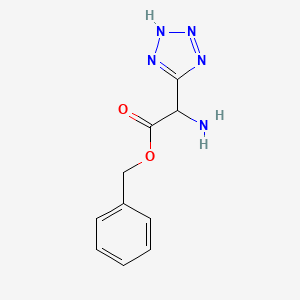
![(5R)-5-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2,5-dihydrofuran-2-one](/img/structure/B14788800.png)
![2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14788805.png)
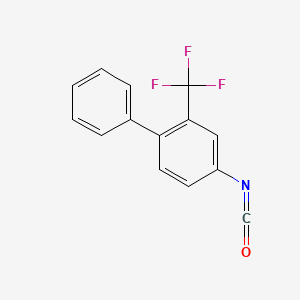
![7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B14788818.png)
![5-[[1-[[1-[[1-[[1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[4-carboxy-1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-amino-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-amino-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-amino-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14788822.png)
![3-Bromo-10-chloro-6-(2-cyclopropylthiazol-5-yl)-1-fluoro-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole](/img/structure/B14788825.png)
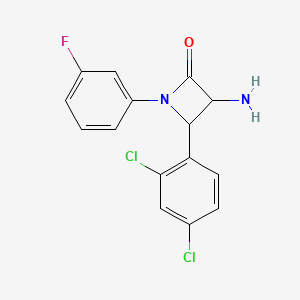
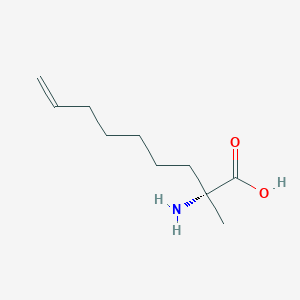
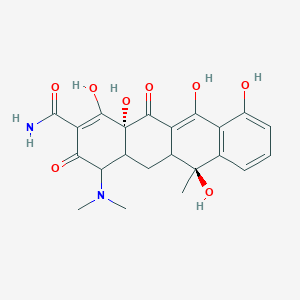
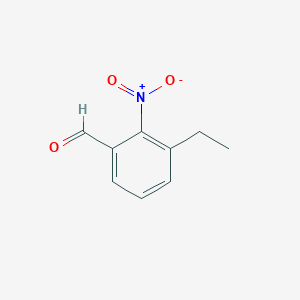
![5-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazine-2-carboxamide](/img/structure/B14788844.png)

